4-Bromo-3-fluoro-pyridine-2-carbonitrile
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Overview
Description
4-Bromo-3-fluoro-pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2BrFN2. This compound is characterized by the presence of a bromine atom at the fourth position, a fluorine atom at the third position, and a nitrile group at the second position on the pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-pyridine-2-carbonitrile typically involves the halogenation and nitrile formation reactions. One common method includes the reaction of 3-fluoro-4-bromopyridine with cyanogen bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Reduction Products: Amino derivatives of pyridine.
Oxidation Products: Oxidized pyridine derivatives.
Scientific Research Applications
4-Bromo-3-fluoro-pyridine-2-carbonitrile is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-pyridine-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine, fluorine, and nitrile groups contributes to its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzonitrile
- 3-Fluoro-4-bromopyridine
- 2-Bromo-5-fluoropyridine
Uniqueness: 4-Bromo-3-fluoro-pyridine-2-carbonitrile is unique due to the specific positioning of the bromine, fluorine, and nitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-3-fluoropyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPDMTFIUSFKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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